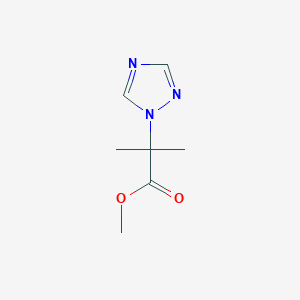

methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,6(11)12-3)10-5-8-4-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMRGLWXNLKKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245122 | |

| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-78-0 | |

| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Scheme

- Reagents: 1H-1,2,4-triazole (free base), methyl 2-methyl-2-halo or tosylate propanoate derivative

- Base: Organic bases such as 4-dimethylaminopyridine (DMAP), triethylamine, or inorganic bases

- Solvent: Polar aprotic solvents (e.g., dimethylformamide, dichloromethane), alcoholic solvents, or chloro solvents

- Conditions: Room temperature to moderate heating, under inert atmosphere to avoid side reactions

Representative Process

- The triazole is reacted with a methyl 2-methyl-2-(leaving group)propanoate (e.g., tosylate or halide) in the presence of a base like DMAP.

- The reaction proceeds via nucleophilic substitution at the alkyl carbon, attaching the triazole ring to the methyl 2-methylpropanoate backbone.

- The reaction is typically completed in a short time with enhanced yield and purity due to the catalytic effect of DMAP and optimized solvent choice.

- The product is isolated by standard workup procedures, including extraction, washing, and purification by crystallization or chromatography if necessary.

This method is supported by patent literature describing similar triazole alkylation reactions with improved yields and purity.

Alternative Synthetic Routes and Innovations

Continuous Flow Synthesis

Recent advances include metal-free, continuous-flow synthesis of triazole derivatives, which offer:

- Enhanced atom economy

- Avoidance of chromatography and isolation steps

- Safer handling of energetic intermediates

- Higher yields compared to batch processes

Although this method was demonstrated for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, the principles can be adapted for methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate synthesis, improving sustainability and scalability.

Use of Oxazoline Derivatives

Another approach involves alkylation of 1H-1,2,4-triazole with O-tosyloxazoline derivatives, followed by ring-opening and oxidation steps to yield functionalized triazole amino acid derivatives. This method, while more complex, offers high regioselectivity and overall good yields, and could be adapted for ester derivatives like methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine + Formamide for 1H-1,2,4-triazole synthesis | Hydrazine hydrate, formamide | 160–180°C, distillation | High yield, industrial scale | Requires high temperature, careful distillation |

| Alkylation with methyl 2-methyl-2-(leaving group)propanoate | 1H-1,2,4-triazole, alkyl halide/tosylate, base (DMAP) | Room temp to moderate heat, polar aprotic solvent | High selectivity, good yield | Requires preparation of alkylating agent |

| Continuous flow synthesis | Triazole precursors, flow reactor | Controlled flow, metal-free | Sustainable, safe, high yield | Requires specialized equipment |

| Oxazoline derivative alkylation and ring-opening | O-tosyloxazoline, triazole, oxidants | Multi-step, mild conditions | High regioselectivity | Multi-step, more complex |

Research Findings and Practical Notes

- The use of 4-dimethylaminopyridine (DMAP) as a base catalyst significantly improves reaction rates and product purity in alkylation steps.

- Selection of solvent critically affects yield; polar aprotic solvents like dimethylformamide or dichloromethane are preferred for alkylation reactions.

- Continuous flow methods reduce hazardous intermediate accumulation and improve process safety and scalability.

- The industrial synthesis of 1H-1,2,4-triazole via hydrazine and formamide remains a cornerstone for preparing triazole derivatives, ensuring availability of high-purity starting material.

- Alkylation reactions must be carefully controlled to avoid side reactions such as over-alkylation or polymerization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The triaz

Biological Activity

Methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate (CAS Number: 885949-78-0) is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₁₁N₃O₂

- Molecular Weight : 169.18 g/mol

- CAS Number : 885949-78-0

Methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate exhibits several biological activities attributed to its structural features. The presence of the triazole ring is significant as it is known to interact with various biological targets.

Antifungal Activity

One of the primary biological activities associated with this compound is its antifungal properties. Triazole derivatives are well-documented for their ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. Research indicates that methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate may exhibit similar inhibitory effects against pathogenic fungi.

Antimicrobial Properties

In addition to antifungal activity, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it may serve as a potential candidate for developing new antibiotics.

Therapeutic Applications

The therapeutic implications of methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate are broadening as research progresses. Key areas of interest include:

- Antifungal Treatments : Given its antifungal properties, the compound could be explored for treating infections caused by resistant fungal strains.

- Antimicrobial Development : Its efficacy against bacteria positions it as a candidate for new antimicrobial therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Efficacy | Demonstrated significant inhibition of Candida species growth at low concentrations. |

| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria. |

| Study C | Mechanism Exploration | Identified interaction with fungal cytochrome P450 enzymes leading to ergosterol biosynthesis disruption. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Methyl 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10)

- Molecular Formula : C₁₅H₁₆N₆O₂ (MW: 313.34 g/mol)

- Key Differences : Replaces the triazole with a tetrazole ring and incorporates an imidazole moiety.

- Synthesis : High yield (91%) via a general procedure involving CHCl₃:MeOH solvent systems .

- Applications : Demonstrated in pharmaceutical synthesis, with ESI-MS and ¹H-NMR confirming structure .

- Activity : Tetrazole rings mimic carboxylic acids, enhancing bioavailability and metal-binding capacity compared to triazoles .

3-Phenyl-2-(1H-Tetrazol-1-yl)propanoic Acid Monohydrate

- Molecular Formula : C₁₀H₁₀N₄O₂·H₂O (MW: 248.23 g/mol)

- Key Differences : Carboxylic acid derivative (vs. methyl ester) with a phenyl group.

- Properties : Improved water solubility due to the carboxylic acid group and hydration .

- Applications : Investigated in coordination chemistry for metal-ligand complexes .

Amino-Protected Derivatives

Methyl 2-(Bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-Triazol-1-yl)-propanoate

- Molecular Formula : C₁₇H₂₇N₅O₆ (MW: 397.43 g/mol)

- Key Differences: Incorporates Boc (tert-butoxycarbonyl) protecting groups on the amino moiety.

- Synthesis : Prepared via Michael addition of 1H-1,2,4-triazole to a dehydroalanine methyl ester derivative .

- Applications : Serves as a β-(1,2,4-triazol-1-yl)-alanine derivative for peptide synthesis or prodrug development .

2-(Isopropylamino)-2-Methyl-3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

- Molecular Formula : C₉H₁₆N₄O₂ (MW: 212.25 g/mol)

- Key Differences: Secondary amine (isopropylamino) replaces the methyl ester.

Complex Heterocyclic Derivatives

4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-Propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Key Features : Bulky structure with dichlorophenyl, piperazine, and triazolone groups.

- Applications : Likely antifungal/antibacterial due to dichlorophenyl and triazole motifs, common in azole drugs .

- Challenges : Poor solubility and synthetic complexity compared to simpler triazole esters like the target compound .

Comparative Data Table

Research Findings and Implications

Physicochemical Properties

- Ester vs. Acid : The target compound’s methyl ester enhances stability and lipophilicity compared to carboxylic acid analogs (e.g., ), though hydrolysis to the acid may occur in vivo .

- Solubility : Tetrazole and imidazole derivatives () show moderate solubility in organic solvents, whereas the target compound’s solubility data remain undocumented .

Q & A

Q. What are the established synthetic methodologies for methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, triazole introduction can be achieved using carbonyldiimidazole (CDI) as a coupling agent in anhydrous acetonitrile under reflux conditions. Purification involves flash column chromatography, and structural confirmation employs ¹H/¹³C NMR and mass spectrometry (MS). Key steps include optimizing stoichiometry and reaction time to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Standard methods include:

- ¹H/¹³C NMR : To confirm triazole substitution patterns and ester group integration (e.g., δ ~3.3 ppm for OCH3 in NMR) .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (e.g., [M+Na]+ peaks) .

- Elemental Analysis : Validates purity and empirical formula .

Q. How is the compound’s solubility addressed in biological assays?

Solubility is enhanced using dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) mixtures. For cell-based assays, concentrations are kept below 0.1% DMSO to avoid cytotoxicity. Pre-formulation studies (e.g., particle size analysis) ensure homogeneity .

Advanced Research Questions

Q. What computational strategies optimize the synthesis and activity of triazolylpropanoate derivatives?

- Density Functional Theory (DFT) : Models reaction pathways to predict intermediates (e.g., transition states in CDI-mediated coupling) .

- Molecular Docking : Screens interactions with biological targets (e.g., HDAC enzymes) to prioritize derivatives for synthesis .

- QSAR Models : Correlates substituent effects (e.g., methyl vs. trifluoromethyl groups) with potency .

Q. How can conflicting spectroscopic data between studies be resolved?

- Multi-Technique Validation : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- X-ray Crystallography : Provides unambiguous structural confirmation, especially for polymorphic forms .

- Dynamic NMR Analysis : Accounts for temperature-dependent conformational changes (e.g., triazole ring flipping) .

Q. What strategies improve synthetic yields of triazolylpropanoates?

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency .

- Protecting Groups : Temporarily shield reactive sites (e.g., using tert-butyl esters) to prevent side reactions .

- High-Throughput Screening : Identifies optimal solvent systems (e.g., acetonitrile vs. DMF) and stoichiometric ratios .

Q. How are biological activities (e.g., HDAC inhibition) evaluated methodologically?

- Enzyme Assays : Fluorescence-based HDAC inhibition assays using acetylated lysine substrates .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Selectivity Profiling : Compare activity against isoforms (e.g., HDAC1 vs. HDAC6) to assess specificity .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported biological activities?

- Standardized Protocols : Adopt CLSI guidelines for cell culture and assay conditions .

- Batch-to-Batch Analysis : Use HPLC to verify compound purity (>95%) and rule out impurities as confounding factors .

- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify outlier results .

Q. Why do NMR chemical shifts vary across publications?

Variations arise from solvent effects (e.g., CDCl3 vs. DMSO-d6), concentration differences, or pH in aqueous solutions. Referencing internal standards (e.g., TMS) and reporting solvent conditions mitigates confusion .

Methodological Innovations

Q. What advanced spectroscopic tools resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.